![molecular formula C23H38N4O4S2 B4195849 N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DIBSMT, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of thiourea derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Advantages and Limitations for Lab Experiments
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal toxicity in normal cells and tissues. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to optimize its use in combination with other cancer drugs to increase its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer treatment options.
Scientific Research Applications
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. In preclinical studies, this compound has shown promising results in reducing tumor size and increasing survival rates in animal models.
properties
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O4S2/c1-18(2)16-26(17-19(3)4)23(32)24-21-15-20(33(28,29)27-9-13-31-14-10-27)5-6-22(21)25-7-11-30-12-8-25/h5-6,15,18-19H,7-14,16-17H2,1-4H3,(H,24,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOJCNTNOHINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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